Welcome to the BenchChem Online Store!
molecular formula C7H13NO3 B1419769 N-methoxy-N-methyltetrahydrofuran-3-carboxamide CAS No. 766539-67-7

N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Cat. No. B1419769
M. Wt: 159.18 g/mol
InChI Key: DKBCSKRFSZEHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365540B2

Procedure details

To a stirred solution of N-methoxy-N-methyltetrahydrofuran-3-carboxamide (4.1 g) in THF (40 ml) was added ethylmagnesium bromide (3 M in ether, 13.0 ml) at 0° C. The reaction mixture was then slowly warmed to room temperature and stirred for 4 h. The reaction mixture was quenched with saturated 1 M HCl (10 ml), and extracted with EtOAc. The extract was washed with brine, dried over Na2SO4 and concentrated in vacuo. The mixture was purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (3.0 g) as a pale yellow liquid.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([CH:6]1[CH2:10][CH2:9][O:8][CH2:7]1)=[O:5].[CH2:12]([Mg]Br)[CH3:13]>C1COCC1>[O:8]1[CH2:9][CH2:10][CH:6]([C:4](=[O:5])[CH2:12][CH3:13])[CH2:7]1

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
CON(C(=O)C1COCC1)C
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated 1 M HCl (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The mixture was purified by silica gel column chromatography (hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1CC(CC1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.